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  • Product: Diflumetorim
  • CAS: 130339-07-0

Core Science & Biosynthesis

Foundational

Diflumetorim: An In-depth Technical Guide to its Mechanism of Action on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals Abstract Diflumetorim, with the active ingredient pydiflumetofen, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) cl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflumetorim, with the active ingredient pydiflumetofen, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its targeted disruption of fungal respiration. The document details the molecular interactions, presents quantitative efficacy data, and outlines the experimental protocols used to elucidate its mode of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in fungicide development and fungal biology.

Introduction

Pydiflumetofen is a novel pyrazole-carboxamide fungicide that demonstrates high efficacy against a wide range of fungal pathogens.[1] Its mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) in fungi.[1][2] By disrupting this key enzyme, pydiflumetofen effectively halts cellular energy production, leading to the cessation of fungal growth and eventual cell death.

Mechanism of Action: Targeting Fungal Respiration

The primary target of pydiflumetofen is the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungal cells.[1][2]

Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a crucial enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons liberated from this reaction are then transferred to the electron transport chain via ubiquinone. Pydiflumetofen acts as a potent inhibitor of this process by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby interrupting the electron flow.[2]

The inhibition of SDH has two major consequences for the fungal cell:

  • Disruption of the Electron Transport Chain: By blocking the transfer of electrons from succinate to ubiquinone, pydiflumetofen halts the downstream flow of electrons through Complex III and Complex IV. This prevents the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V), effectively starving the cell of its primary energy currency.

  • Interference with the Tricarboxylic Acid (TCA) Cycle: The inhibition of succinate dehydrogenase also leads to an accumulation of succinate, which can cause feedback inhibition of other enzymes in the TCA cycle, further crippling the cell's metabolic capabilities.

Signaling Pathway of Fungal Mitochondrial Respiration

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific point of inhibition by pydiflumetofen.

Fungal_Respiration cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_ATP Energy Production Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (Succinate Dehydrogenase) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- Complex_IV->ATP_Synthase O2 O2 Complex_IV->O2 e- ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP H+ NADH NADH NADH->Complex_I e- H2O H2O O2->H2O Pydiflumetofen Pydiflumetofen Pydiflumetofen->Complex_II Inhibition

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of pydiflumetofen on Complex II.

Quantitative Data

The efficacy of pydiflumetofen has been quantified against a variety of fungal pathogens. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

Table 1: EC50 Values of Pydiflumetofen for Mycelial Growth Inhibition

Fungal SpeciesEC50 (µg/mL)Reference
Fusarium fujikuroi0.0101 - 0.1012[3]
Bipolaris maydis0.0292 - 0.5207[4]
Fusarium asiaticum0.019 - 0.2084[1]

Table 2: EC50 Values of Pydiflumetofen for Spore Germination Inhibition

Fungal SpeciesEC50 (µg/mL)Reference
Fusarium fujikuroi0.0051 - 0.1082[3]
Botrytis cinerea (2017)0.06 ± 0.01[5]
Botrytis cinerea (2018)0.07 ± 0.02[5]
Botrytis cinerea (2019)0.05 ± 0.02[5]
Bipolaris maydis0.0115 - 0.4883[4]
Fusarium asiaticum0.0583 - 0.4237[1]

Table 3: IC50 Values for Succinate Dehydrogenase Inhibition

Fungal SpeciesIC50 (µM)Reference
Rhizoctonia solani0.0263 (for a related compound)[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pydiflumetofen.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Workflow Diagram:

Mycelial_Growth_Assay A Prepare fungicide stock solutions in an appropriate solvent (e.g., DMSO). C Add fungicide dilutions to molten PDA to achieve desired final concentrations. A->C B Prepare potato dextrose agar (PDA) and cool to 45-50°C. B->C D Pour amended PDA into Petri dishes and allow to solidify. C->D E Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture. D->E F Incubate plates at a suitable temperature (e.g., 25°C) in the dark. E->F G Measure the colony diameter at regular intervals (e.g., every 24 hours). F->G H Calculate the percentage of mycelial growth inhibition relative to a solvent control. G->H I Determine the EC50 value using probit analysis or non-linear regression. H->I

Caption: Workflow for the mycelial growth inhibition assay.

Detailed Methodology:

  • Preparation of Fungicide Solutions: A stock solution of pydiflumetofen is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of working concentrations.

  • Preparation of Amended Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 45-50°C, the fungicide dilutions are added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all treatments and should not exceed a level that affects fungal growth (typically ≤1% v/v).

  • Inoculation: A mycelial plug (e.g., 5 mm in diameter) is taken from the leading edge of an actively growing fungal culture and placed in the center of each fungicide-amended PDA plate. A control plate containing only the solvent is also included.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. The EC50 value is then determined by performing a probit analysis or a non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.

Workflow Diagram:

Spore_Germination_Assay A Prepare a spore suspension from a fresh fungal culture in sterile water. B Adjust the spore concentration (e.g., to 1 x 10^5 spores/mL) using a hemocytometer. A->B D Mix the spore suspension with the fungicide dilutions in microtiter plates or on microscope slides. B->D C Prepare fungicide dilutions in a suitable buffer or liquid medium. C->D E Incubate under conditions conducive to spore germination (e.g., 25°C, high humidity). D->E F After a defined incubation period (e.g., 8-24 hours), observe the spores under a microscope. E->F G Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is longer than the spore). F->G H Calculate the percentage of spore germination inhibition relative to a solvent control. G->H I Determine the EC50 value using probit analysis or non-linear regression. H->I

Caption: Workflow for the spore germination inhibition assay.

Detailed Methodology:

  • Spore Suspension Preparation: Spores are harvested from a fresh fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: The concentration of spores in the suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Assay Setup: Aliquots of the spore suspension are mixed with various concentrations of the fungicide in the wells of a microtiter plate or on a microscope slide. A control containing only the solvent is included.

  • Incubation: The plates or slides are incubated in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a period sufficient for the spores in the control treatment to germinate (typically 8-24 hours).

  • Data Collection: After incubation, a drop of a fixative or stain (e.g., lactophenol cotton blue) may be added to stop germination and aid visualization. The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated relative to the control. The EC50 value is then determined using probit analysis or non-linear regression.

Succinate Dehydrogenase (Complex II) Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the succinate dehydrogenase enzyme.

Workflow Diagram:

SDH_Assay A Isolate mitochondria from fungal mycelia by differential centrifugation. B Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford assay). A->B D Add the mitochondrial suspension and various concentrations of the fungicide to the assay buffer. B->D C Prepare an assay buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., DCPIP or MTT). C->D E Incubate the reaction mixture at a controlled temperature (e.g., 30°C). D->E F Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer. E->F G Calculate the rate of the reaction for each fungicide concentration. F->G H Determine the percentage of enzyme inhibition relative to a solvent control. G->H I Calculate the IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition. H->I

Caption: Workflow for the succinate dehydrogenase activity assay.

Detailed Methodology:

  • Mitochondrial Isolation: Fungal mycelia are harvested, and mitochondria are isolated using standard protocols involving cell disruption (e.g., with a bead beater or enzymatic digestion) followed by differential centrifugation to separate the mitochondrial fraction.

  • Protein Quantification: The total protein concentration of the mitochondrial suspension is determined using a standard method such as the Bradford assay.

  • Assay Reaction: The assay is typically performed in a temperature-controlled spectrophotometer. The reaction mixture contains a buffer (e.g., potassium phosphate buffer), the substrate (succinate), an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the mitochondrial preparation.

  • Inhibition Measurement: The reaction is initiated by the addition of the mitochondrial suspension. The rate of reduction of the electron acceptor is monitored by measuring the decrease (for DCPIP) or increase (for formazan from MTT) in absorbance at a specific wavelength over time. The assay is performed with a range of pydiflumetofen concentrations.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each pydiflumetofen concentration is determined relative to a control reaction containing only the solvent. The IC50 value, which is the concentration of pydiflumetofen that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structural Biology

As of the time of this writing, a specific Protein Data Bank (PDB) entry for the crystal structure of pydiflumetofen in complex with fungal succinate dehydrogenase has not been identified in public databases. However, the binding mode of SDHI fungicides, in general, is well-characterized. They occupy the ubiquinone binding pocket, which is formed by residues from the SdhB, SdhC, and SdhD subunits of the enzyme complex. The pyrazole-carboxamide core of pydiflumetofen is expected to form key hydrogen bonds and hydrophobic interactions within this pocket, effectively preventing the binding of the natural ubiquinone substrate.

Conclusion

Pydiflumetofen is a highly effective SDHI fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of succinate dehydrogenase (Complex II) leads to a rapid depletion of cellular energy and metabolic collapse in susceptible fungi. The quantitative data presented in this guide demonstrate its potent activity against a range of important plant pathogens. The detailed experimental protocols provide a framework for further research into the mechanism of action of pydiflumetofen and other SDHI fungicides. A deeper understanding of its molecular interactions will continue to be a key area of research, particularly in the context of managing fungicide resistance.

References

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